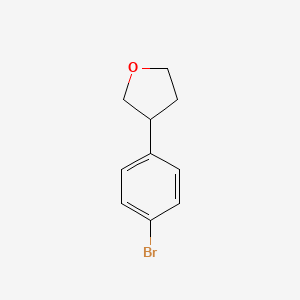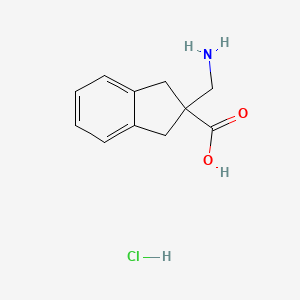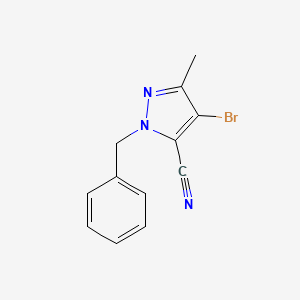![molecular formula C18H24BrN3O2 B1376942 tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate CAS No. 1251017-90-9](/img/structure/B1376942.png)
tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
概要
説明
tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate: is a complex organic compound featuring a tert-butyl ester, a brominated benzimidazole moiety, and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For the brominated version, 5-bromo-o-phenylenediamine is used.
Azepane Ring Formation: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane precursor reacts with the benzimidazole derivative.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substituted Benzimidazoles: Depending on the nucleophile, various substituted benzimidazoles can be formed.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound’s benzimidazole core is known for its biological activity. Benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The brominated version may exhibit enhanced biological properties due to the presence of the bromine atom, which can influence the compound’s interaction with biological targets.
Industry
In the pharmaceutical industry, this compound can be used as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.
作用機序
The mechanism of action for compounds containing the benzimidazole core typically involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can enhance binding affinity through halogen bonding, while the azepane ring may influence the compound’s pharmacokinetic properties.
Molecular Targets and Pathways
Enzymes: Benzimidazole derivatives can inhibit enzymes like kinases and polymerases.
Receptors: These compounds may act on various receptors, modulating their activity.
DNA/RNA: Interaction with nucleic acids can lead to inhibition of replication and transcription processes.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5-nitrobenzimidazole share the benzimidazole core but differ in their substituents.
Azepane Derivatives: Compounds such as azepane-1-carboxylate esters have similar ring structures but lack the benzimidazole moiety.
Uniqueness
tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is unique due to the combination of its functional groups. The presence of the bromine atom, benzimidazole core, and azepane ring in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
tert-butyl 4-(5-bromobenzimidazol-1-yl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-11-13(19)6-7-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVVDRAUXIYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)

![Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1376863.png)





![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)





